molecular formula C23H15F3N2O4S B2424692 [4-[(Z)-2-Cyano-3-oxo-3-[2-(trifluoromethyl)anilino]prop-1-enyl]-2-methoxyphenyl] thiophene-2-carboxylate CAS No. 894339-97-0

[4-[(Z)-2-Cyano-3-oxo-3-[2-(trifluoromethyl)anilino]prop-1-enyl]-2-methoxyphenyl] thiophene-2-carboxylate

Cat. No.: B2424692
CAS No.: 894339-97-0
M. Wt: 472.44
InChI Key: UOVTXCCETDKDTM-UHFFFAOYSA-N
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Description

[4-[(Z)-2-Cyano-3-oxo-3-[2-(trifluoromethyl)anilino]prop-1-enyl]-2-methoxyphenyl] thiophene-2-carboxylate is a complex organic compound that features a thiophene ring, a cyano group, and a trifluoromethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [4-[(Z)-2-Cyano-3-oxo-3-[2-(trifluoromethyl)anilino]prop-1-enyl]-2-methoxyphenyl] thiophene-2-carboxylate typically involves multi-step organic reactions. One common approach includes the condensation of a thiophene-2-carboxylate derivative with a methoxyphenyl compound under controlled conditions. The reaction conditions often involve the use of strong acids or bases as catalysts and may require specific temperatures and solvents to achieve the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxyphenyl and thiophene rings.

    Reduction: Reduction reactions can target the cyano group, converting it to an amine.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are often used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under specific conditions to achieve substitution.

Major Products

The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while reduction can produce amines.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure allows for various functionalizations, making it valuable in organic synthesis.

Biology

In biological research, derivatives of this compound are studied for their potential as enzyme inhibitors or receptor modulators. The trifluoromethyl group is particularly interesting due to its influence on biological activity.

Medicine

Medicinal chemistry explores this compound for its potential therapeutic properties. It may serve as a lead compound for developing new drugs targeting specific diseases.

Industry

In the industrial sector, this compound is investigated for its use in materials science, particularly in the development of organic semiconductors and other advanced materials.

Mechanism of Action

The mechanism of action of [4-[(Z)-2-Cyano-3-oxo-3-[2-(trifluoromethyl)anilino]prop-1-enyl]-2-methoxyphenyl] thiophene-2-carboxylate involves its interaction with specific molecular targets. The cyano and trifluoromethyl groups play crucial roles in binding to enzymes or receptors, modulating their activity. The exact pathways depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    [4-[(Z)-2-Cyano-3-oxo-3-[2-(trifluoromethyl)anilino]prop-1-enyl]-2-methoxyphenyl] thiophene-2-carboxylate: This compound is unique due to its specific functional groups and their arrangement.

    Thiophene derivatives: Other thiophene derivatives may share similar properties but differ in their functional groups and biological activities.

    Trifluoromethylated compounds: Compounds with trifluoromethyl groups are often compared for their biological and chemical properties.

Uniqueness

The uniqueness of this compound lies in its combination of a thiophene ring, a cyano group, and a trifluoromethyl group. This combination imparts specific chemical reactivity and biological activity, making it a valuable compound for various applications.

Properties

IUPAC Name

[4-[(Z)-2-cyano-3-oxo-3-[2-(trifluoromethyl)anilino]prop-1-enyl]-2-methoxyphenyl] thiophene-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H15F3N2O4S/c1-31-19-12-14(8-9-18(19)32-22(30)20-7-4-10-33-20)11-15(13-27)21(29)28-17-6-3-2-5-16(17)23(24,25)26/h2-12H,1H3,(H,28,29)/b15-11-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UOVTXCCETDKDTM-PTNGSMBKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)C=C(C#N)C(=O)NC2=CC=CC=C2C(F)(F)F)OC(=O)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=CC(=C1)/C=C(/C#N)\C(=O)NC2=CC=CC=C2C(F)(F)F)OC(=O)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H15F3N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

472.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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